Balanol

Catalog No.
S520405
CAS No.
63590-19-2
M.F
C28H26N2O10
M. Wt
550.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Balanol

CAS Number

63590-19-2

Product Name

Balanol

IUPAC Name

2-[2,6-dihydroxy-4-[(3R,4R)-3-[(4-hydroxybenzoyl)amino]azepan-4-yl]oxycarbonylbenzoyl]-3-hydroxybenzoic acid

Molecular Formula

C28H26N2O10

Molecular Weight

550.5 g/mol

InChI

InChI=1S/C28H26N2O10/c31-16-8-6-14(7-9-16)26(36)30-18-13-29-10-2-5-22(18)40-28(39)15-11-20(33)24(21(34)12-15)25(35)23-17(27(37)38)3-1-4-19(23)32/h1,3-4,6-9,11-12,18,22,29,31-34H,2,5,10,13H2,(H,30,36)(H,37,38)/t18-,22-/m1/s1

InChI Key

XYUFCXJZFZPEJD-XMSQKQJNSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Balanol; Ophiocordin; BA1; Azepinostatin; (-)-Balanol; (3R-trans)-Balanol;

Canonical SMILES

C1CC(C(CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O

Isomeric SMILES

C1C[C@H]([C@@H](CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O

The exact mass of the compound Balanol is 550.1587 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Balanol is a fungal metabolite that functions as a potent, ATP-competitive inhibitor of serine/threonine kinases, particularly members of the AGC kinase family such as Protein Kinase C (PKC) and Protein Kinase A (PKA). [REFS-1, REFS-2] Its complex molecular structure, featuring a benzophenone core, a perhydroazepine ring, and a 4-hydroxybenzamide moiety, allows it to bind to the kinase catalytic domain with an affinity approximately three orders of magnitude greater than ATP itself. [3] This high-affinity binding makes it a critical tool compound for investigating signal transduction pathways mediated by these kinases.

The inhibitory potency and selectivity profile of Balanol are critically dependent on its complete and unmodified three-part structure. Seemingly minor alterations, such as modifying the azepine ring, lead to dramatic losses in activity, rendering analogs non-interchangeable for procurement decisions. For example, reducing the seven-membered perhydroazepine ring to a six-membered piperidine ring results in a 70- to 100-fold reduction in inhibitory activity against most PKC isozymes. [1] Similarly, modifications to the 4-hydroxybenzamido moiety or the benzophenone core have been shown to significantly decrease potency, confirming that the entire molecular architecture is required for high-affinity binding to the target kinase's ATP pocket. [REFS-2, REFS-3] Therefore, substituting Balanol with a close analog, a different salt form, or a related scaffold is likely to result in failed experiments due to a significant drop in intended biological activity.

Differentiated Potency Profile Across Protein Kinase C (PKC) Isozymes

Balanol demonstrates potent, single-digit nanomolar inhibition across most conventional and novel PKC isozymes (α, β-I, β-II, γ, δ, ε, η). However, it is significantly less potent against the atypical isozyme PKC-ζ, exhibiting an IC50 of 150 nM. This differential provides a tool for distinguishing atypical PKC-ζ signaling from that of other isozyme classes.

Evidence DimensionInhibitory Potency (IC50)
Target Compound Data4-9 nM against PKC-α, β-I, β-II, γ, δ, ε, η
Comparator Or BaselinePKC-ζ: 150 nM
Quantified DifferenceApprox. 17- to 37-fold less potent against PKC-ζ
ConditionsIn vitro kinase inhibition assays against a panel of human PKC isozymes.

For researchers needing to inhibit conventional/novel PKC isozymes while comparatively sparing the atypical PKC-ζ, Balanol offers a distinct activity window not available with pan-PKC inhibitors.

Demonstrated Cellular Efficacy and Target Engagement in Intact Cells

Balanol effectively penetrates cell membranes and inhibits both PKA and PKC in intact A431 cells. It inhibited phosphorylation of the PKA substrate CREB with an IC50 of ~3 µM and the PKC substrate MARCKS with an IC50 of ~7 µM. [1] In contrast, the close analog 10"-deoxybalanol inhibited PKA-mediated phosphorylation but failed to inhibit the PKC substrate, demonstrating that the specific structure of Balanol is required for cellular PKC inhibition. [1]

Evidence DimensionCellular Inhibitory Concentration (IC50)
Target Compound DataIC50 ≈ 7 µM (MARCKS phosphorylation, PKC substrate)
Comparator Or Baseline10"-deoxybalanol: No inhibition of MARCKS phosphorylation
Quantified DifferenceQualitative difference (Active vs. Inactive)
ConditionsPhorbol ester-stimulated A431 human epidermoid carcinoma cells, measured by Western blot analysis of substrate phosphorylation.

This evidence confirms Balanol is not just a potent enzyme inhibitor but is a cell-permeable and effective tool for studying PKC signaling in live-cell workflows, a critical performance attribute that cannot be assumed from in vitro data alone.

Structural Rigidity is Essential: Acyclic Analogs Show Reduced Potency

The conformational constraint imposed by the perhydroazepine ring of Balanol is a key determinant of its high potency. A series of acyclic analogs, where the ring was replaced with a flexible linker, were synthesized and evaluated. [1] While some acyclic compounds retained inhibitory activity, they generally did not achieve the single-digit nanomolar potency of the parent Balanol structure against a broad panel of PKC isozymes, and the most potent required different linkers and substituents. [1] This demonstrates that the specific seven-membered ring system is a highly optimized structural feature for PKC inhibition.

Evidence DimensionInhibitory Potency (IC50)
Target Compound DataPotent inhibition (IC50 = 4-9 nM) for most PKC isozymes.
Comparator Or BaselineAcyclic Analogs: Generally less potent, with low-micromolar to low-nanomolar activity depending on the specific analog structure.
Quantified DifferenceVariable, but often >10-fold loss of potency compared to Balanol.
ConditionsIn vitro inhibition assays against a panel of PKC isozymes.

This highlights the risk of using structurally related but distinct compounds; the defined, rigid conformation of Balanol is a specific design feature that ensures high-potency binding, which is lost in more flexible or acyclic substitutes.

Probing Conventional and Novel PKC Signaling Pathways in Cellular Models

Due to its demonstrated cell permeability and potent inhibition of PKC substrate phosphorylation in intact cells, Balanol is a suitable tool for interrogating signaling cascades dependent on conventional (α, β, γ) and novel (δ, ε, η) PKC isozymes. [1]

Pharmacological Dissection of Atypical PKC-ζ Function

Leveraging its 17- to 37-fold selectivity window against PKC-ζ compared to other isozymes, Balanol can be used in concentration-response studies to help differentiate cellular processes mediated by atypical PKC-ζ from those driven by other PKC family members.

Benchmark Compound for ATP-Competitive Inhibitor Screening

As a well-characterized, high-affinity (Ki ≈ 4 nM) ATP-competitive inhibitor, Balanol serves as a reliable positive control and benchmark standard in high-throughput screening campaigns designed to identify new inhibitors of PKC or other AGC family kinases. [2]

Scaffold for Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies

The extensive published research on Balanol analogs makes the parent compound an ideal starting point or reference scaffold for medicinal chemistry programs aiming to develop kinase inhibitors with modified selectivity or pharmacokinetic properties. The critical role of each of its structural motifs is well-documented, providing a clear roadmap for rational design. [3]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.7

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

550.15874503 Da

Monoisotopic Mass

550.15874503 Da

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O0N0E1MP23

Wikipedia

Balanol

Dates

Last modified: 08-15-2023
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2: Hardianto A, Liu F, Ranganathan S. Molecular Dynamics Pinpoint the Global Fluorine Effect in Balanoid Binding to PKCε and PKA. J Chem Inf Model. 2018 Feb 26;58(2):511-519. doi: 10.1021/acs.jcim.7b00504. Epub 2018 Jan 27. PubMed PMID: 29341608.
3: Hardianto A, Yusuf M, Liu F, Ranganathan S. Exploration of charge states of balanol analogues acting as ATP-competitive inhibitors in kinases. BMC Bioinformatics. 2017 Dec 28;18(Suppl 16):572. doi: 10.1186/s12859-017-1955-7. PubMed PMID: 29297286; PubMed Central PMCID: PMC5751415.
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7: Saha T, Maitra R, Chattopadhyay SK. A unified approach to the important protein kinase inhibitor balanol and a proposed analogue. Beilstein J Org Chem. 2013 Dec 19;9:2910-5. doi: 10.3762/bjoc.9.327. eCollection 2013 Dec 19. PubMed PMID: 24454570; PubMed Central PMCID: PMC3896276.
8: Kumar KS. A chiron approach towards the synthesis of 3-hydroxy lysine and its derivatives. Bioorg Med Chem. 2013 Jun 15;21(12):3609-13. doi: 10.1016/j.bmc.2013.02.013. Epub 2013 Feb 21. PubMed PMID: 23490153.
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12: Tesmer JJ, Tesmer VM, Lodowski DT, Steinhagen H, Huber J. Structure of human G protein-coupled receptor kinase 2 in complex with the kinase inhibitor balanol. J Med Chem. 2010 Feb 25;53(4):1867-70. doi: 10.1021/jm9017515. PubMed PMID: 20128603; PubMed Central PMCID: PMC3073382.
13: Pande V, Ramos MJ, Gago F. The Protein kinase inhibitor balanol: structure-activity relationships and structure-based computational studies. Anticancer Agents Med Chem. 2008 Aug;8(6):638-45. Review. PubMed PMID: 18690827.
14: Srivastava AK, Panda G. Total synthesis of (-)-balanol, all stereoisomers, their N-tosyl analogues, and fully protected ophiocordin: an easy route to hexahydroazepine cores from garner aldehydes. Chemistry. 2008;14(15):4675-88. doi: 10.1002/chem.200701991. PubMed PMID: 18399526.
15: Sullivan B, Gilmet J, Leisch H, Hudlicky T. Chiral version of the Burgess reagent and its reactions with oxiranes: application to the formal enantiodivergent synthesis of balanol. J Nat Prod. 2008 Mar;71(3):346-50. doi: 10.1021/np0705357. Epub 2008 Jan 19. PubMed PMID: 18205317.
16: Huang Z, Wong CF, Wheeler RA. Flexible protein-flexible ligand docking with disrupted velocity simulated annealing. Proteins. 2008 Apr;71(1):440-54. PubMed PMID: 17957770.
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20: Unthank MG, Hussain N, Aggarwal VK. The use of vinyl sulfonium salts in the stereocontrolled asymmetric synthesis of epoxide- and aziridine-fused heterocycles: application to the synthesis of (-)-balanol. Angew Chem Int Ed Engl. 2006 Oct 27;45(42):7066-9. PubMed PMID: 17009383.

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